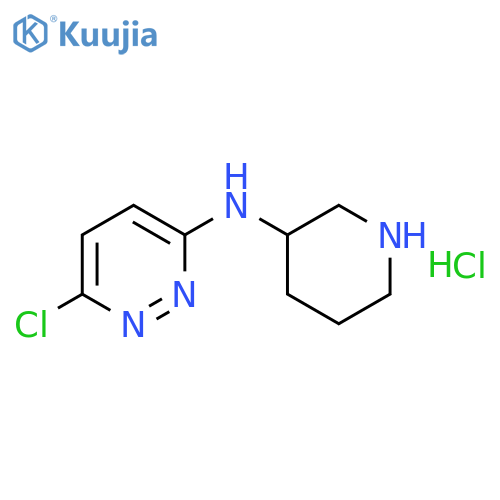

Cas no 1185307-10-1 ((6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride)

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride

- 6-chloro-N-piperidin-3-ylpyridazin-3-amine,hydrochloride

- 1185307-10-1

- AKOS015941204

- DTXSID80671651

- 6-chloro-N-(3-piperidyl)pyridazin-3-amine hydrochloride

- DB-299896

- 6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine hydrochloride

- 6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride

- 6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine--hydrogen chloride (1/1)

- 6-Chloro-N-(piperidin-3-yl)pyridazin-3-aminehydrochloride

-

- MDL: MFCD09607568

- インチ: InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H

- InChIKey: HXFHFCUCNXNTCT-UHFFFAOYSA-N

- SMILES: C1CC(CNC1)N=C2C=CC(=NN2)Cl.Cl

計算された属性

- 精确分子量: 248.0595519g/mol

- 同位素质量: 248.0595519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 1

- 複雑さ: 178

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM164512-1g |

6-chloro-N-(piperidin-3-yl)pyridazin-3-amine hydrochloride |

1185307-10-1 | 95% | 1g |

$456 | 2021-08-05 | |

| Fluorochem | 089279-500mg |

6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride |

1185307-10-1 | 500mg |

£557.00 | 2022-03-01 | ||

| Chemenu | CM164512-1g |

6-chloro-N-(piperidin-3-yl)pyridazin-3-amine hydrochloride |

1185307-10-1 | 95% | 1g |

$482 | 2023-11-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778845-500mg |

6-Chloro-N-(piperidin-3-yl)pyridazin-3-amine hydrochloride |

1185307-10-1 | 97% | 500mg |

¥7180.00 | 2024-08-09 |

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochlorideに関する追加情報

Introduction to (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride (CAS No: 1185307-10-1)

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride, identified by its CAS number 1185307-10-1, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound consists of a pyridazine ring substituted with a chlorine atom at the 6-position and an amine group at the 3-position, linked to a piperidine ring through an amine bridge. This configuration imparts specific chemical and biological properties that make it a valuable candidate for further investigation.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations. This property is particularly crucial in drug development, where bioavailability and solubility are key factors determining the efficacy of a therapeutic agent. The presence of both chloro and amine functional groups in the molecule allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.

In recent years, there has been growing interest in exploring the pharmacological potential of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride. Studies have begun to uncover its potential role in modulating various biological pathways, particularly those involved in inflammation and immune response. The pyridazine core structure is known to exhibit anti-inflammatory properties, while the piperidine moiety can enhance binding affinity to certain biological targets. These characteristics make this compound a promising candidate for developing novel therapeutic agents.

One of the most intriguing aspects of this compound is its interaction with enzymes and receptors involved in metabolic pathways. Research has indicated that it may interact with enzymes such as cytochrome P450, which play a critical role in drug metabolism. Understanding these interactions is essential for predicting how the compound will behave within the body and for designing effective dosing regimens. Additionally, its potential ability to cross the blood-brain barrier suggests that it could be used in treatments targeting neurological disorders.

The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The chlorine substitution on the pyridazine ring is a critical step, as it influences the overall reactivity and biological activity of the molecule. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve the desired product with minimal byproducts.

Recent advancements in computational chemistry have also played a significant role in studying this compound. Molecular modeling techniques allow researchers to predict how (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride will interact with biological targets at the molecular level. These predictions can guide experimental design and help identify potential lead compounds for further development. Additionally, virtual screening methods have been used to identify new derivatives with enhanced pharmacological properties.

In clinical research, (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride is being evaluated for its potential therapeutic effects in various diseases. Preliminary studies suggest that it may have applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways could provide a new mechanism of action for these diseases, potentially offering relief to patients who do not respond well to current treatments.

The safety profile of this compound is another area of active investigation. Toxicology studies are being conducted to assess its acute and chronic toxicity levels. These studies are essential for determining safe dosage ranges and identifying any potential side effects that may arise from long-term use. By understanding its safety profile, researchers can better assess its potential for clinical translation.

The future prospects for (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride appear promising, with ongoing research suggesting multiple avenues for therapeutic development. Its unique structural features and pharmacological properties make it a versatile compound that can be modified to target various diseases. As research continues, it is likely that new derivatives will be developed that offer improved efficacy and safety profiles.

In conclusion, (6-Chloro-pyridazin-3-yl)-piperidin-3-yll-amine hydrochloride (CAS No: 1185307) represents an exciting opportunity in pharmaceutical chemistry. Its distinct molecular structure and potential biological activities position it as a valuable candidate for further exploration. With continued research into its synthesis, pharmacology, and safety profile, this compound has the potential to contribute significantly to the development of new therapeutic agents.

1185307-10-1 ((6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride) Related Products

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

- 21160-87-2(L-Glutamic acid-)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)